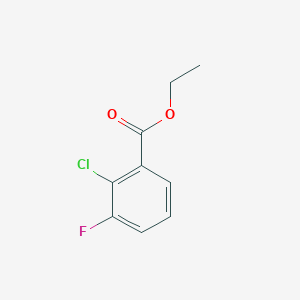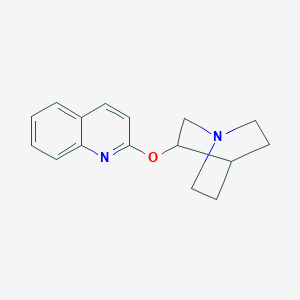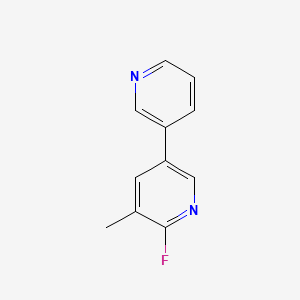
2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine
Vue d'ensemble
Description
2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine is an organic compound belonging to the class of fluorinated pyridines This compound features a pyridine ring substituted with a fluorine atom at the second position, a methyl group at the third position, and another pyridine ring at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of fluorinating agents such as aluminum fluoride and copper(II) fluoride at high temperatures (450–500°C) to produce fluorinated pyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes. These processes typically involve the use of robust fluorinating agents and controlled reaction conditions to ensure high yields and purity. The choice of fluorinating agent and reaction conditions can vary depending on the specific pyridine derivative being synthesized.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Fluorinating Agents: Aluminum fluoride, copper(II) fluoride, and tetrabutylammonium fluoride are commonly used for fluorination reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the oxidation state of the compound.
Coupling Reagents: Palladium catalysts and boron reagents are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated pyridine derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Applications De Recherche Scientifique
2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine involves its interaction with molecular targets and pathways in biological systems. The presence of the fluorine atom can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
2-Fluoro-3-bromopyridine: Another fluorinated pyridine derivative synthesized through similar methods.
2-Fluoro-5-chloropyridine: A compound used in various organic synthesis reactions.
Uniqueness
2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a fluorine atom, a methyl group, and an additional pyridine ring makes this compound particularly interesting for research and industrial applications.
Propriétés
IUPAC Name |
2-fluoro-3-methyl-5-pyridin-3-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-8-5-10(7-14-11(8)12)9-3-2-4-13-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAQURCLZBILHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiazolo[4,5-c]pyridin-2-ylmethanamine](/img/structure/B3346554.png)
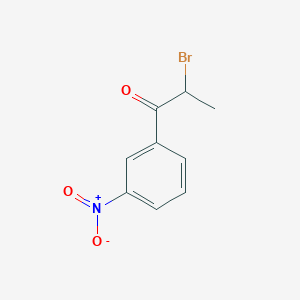
![Pyrrolo[1,2-a]quinoxaline-8-carbonitrile](/img/structure/B3346568.png)

![4-Methylthiazolo[4,5-C]pyridine](/img/structure/B3346585.png)
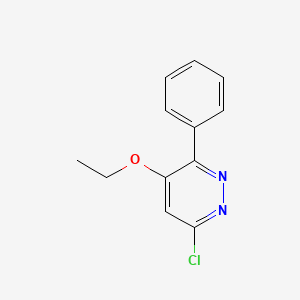
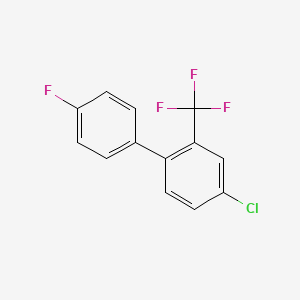
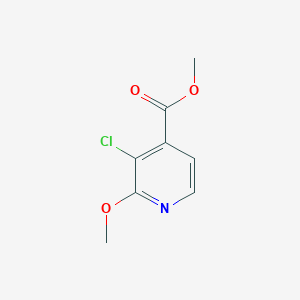
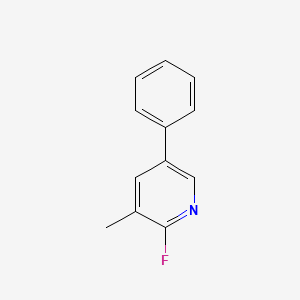
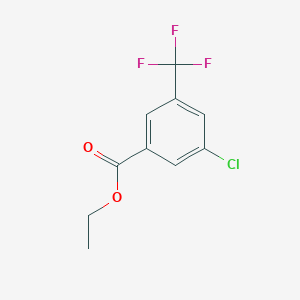
![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3346630.png)
